![molecular formula C17H16N2O3 B5779368 (2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide](/img/structure/B5779368.png)
(2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide typically involves the condensation of an appropriate amine with a suitable acyl chloride or anhydride. One common method involves the reaction of 2-methyl-5-nitroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbon-carbon double bond in the enamide can be hydrogenated to form the corresponding saturated amide. This reaction is usually performed using hydrogen gas and a metal catalyst like palladium on carbon.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions. For example, nitration can introduce additional nitro groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Reduction of Nitro Group: Corresponding amine.
Hydrogenation of Double Bond: Saturated amide.
Electrophilic Substitution: Nitro-substituted derivatives.
Scientific Research Applications
(2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a bioactive compound.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological targets. The conjugated double bond system allows for π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
- (2E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide
- 2-chloro-5-(4-chlorophenyl)sulfamoyl-N-(alkyl/aryl)-4-nitrobenzamide
- Fused ring compounds with similar functional groups
Comparison:
- Structural Features: While all these compounds share a nitro group and an amide linkage, this compound is unique due to its conjugated double bond system, which imparts distinct electronic properties.
- Reactivity: The presence of the conjugated double bond in this compound makes it more reactive in certain chemical reactions compared to its analogs.
- Applications: The specific structural features of this compound make it suitable for applications that require conjugated systems, such as in the design of electronic materials and bioactive compounds.
Properties
IUPAC Name |
(E)-2-methyl-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-8-9-15(19(21)22)11-16(12)18-17(20)13(2)10-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,20)/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTMYRAGRKNIPD-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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